molecular formula C11H16BrNO B7862914 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol

2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol

Cat. No.: B7862914
M. Wt: 258.15 g/mol
InChI Key: CVUXUVPJKXIVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol is an organic compound characterized by a bromo-substituted benzyl group attached to an ethylamino-ethanol moiety

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzyl Alcohol: The synthesis can begin with the bromination of benzyl alcohol to produce 4-bromobenzyl bromide.

  • Nucleophilic Substitution: The bromide can then undergo nucleophilic substitution with ethylamine to form the intermediate ethylamino-4-bromobenzyl compound.

  • Reduction: Finally, the intermediate can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the alcohol group to a ketone or aldehyde.

  • Reduction: Reduction reactions can further reduce the compound, potentially affecting the bromo-substituted benzyl group.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-Bromo-benzyl ketone or aldehyde.

  • Reduction: Further reduced derivatives of the compound.

  • Substitution: Derivatives with different substituents on the benzyl ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, possibly in drug design and development. Industry: Its unique properties make it useful in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, influencing biochemical processes. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

  • 4-Bromo-benzyl alcohol: Similar structure but lacks the amino-ethanol moiety.

  • Ethylamino-ethanol: Similar amino-ethanol moiety but lacks the bromo-substituted benzyl group.

This compound's versatility and potential make it a valuable subject of study in various scientific fields. Further research and development could unlock new applications and benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUXUVPJKXIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.